IDH1 Inhibitor 8

IDH1 R132H Biochemical Inhibition Enzymatic Assay

IDH1 Inhibitor 8 delivers superior biochemical potency against IDH1 R132H (IC50 2.70 nM) with balanced R132C activity (IC50 9.40 nM) and >300-fold selectivity over wild-type IDH1—outperforming ivosidenib by 4.4-fold. This orally bioavailable tool compound suppresses oncometabolite 2-HG and downstream histone methylation in tumor xenografts at 150 mg/kg, enabling robust target engagement and epigenetic studies. An ideal benchmark for dissecting potency versus selectivity contributions in preclinical cancer models.

Molecular Formula C28H22ClF3N6O3
Molecular Weight 583.0 g/mol
Cat. No. B560118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDH1 Inhibitor 8
Molecular FormulaC28H22ClF3N6O3
Molecular Weight583.0 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N
InChIInChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)/t22-,25?/m0/s1
InChIKeyWIJZXSAJMHAVGX-XADRRFQNSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder

IDH1 Inhibitor 8 (I-8): A Potent Mutant-Selective IDH1 Inhibitor for Oncology Research


IDH1 Inhibitor 8 (I-8) is a novel, mutant-selective inhibitor of isocitrate dehydrogenase 1 (IDH1) with demonstrated potency against the R132H and R132C variants. It is characterized by its ability to suppress the oncometabolite 2-hydroxyglutarate (2-HG) production in mutant IDH1 cells [1]. Chemically, it is identified by CAS number 1448346-63-1, molecular formula C28H22ClF3N6O3, and molecular weight 582.96 .

Why IDH1 Inhibitor 8 (I-8) Cannot Be Simply Replaced by Other mIDH1 Inhibitors


Mutant IDH1 inhibitors exhibit substantial variability in potency, selectivity profiles, and pharmacokinetic properties. A compound's biochemical IC50 against a specific mutation (e.g., R132H) does not reliably predict its cellular activity, wild-type IDH1 counter-screening liability, or in vivo 2-HG suppression [1]. Direct substitution without evidence of comparable target engagement and functional outcomes in relevant models risks confounding experimental results and undermining translational relevance. The following quantitative evidence demonstrates where IDH1 Inhibitor 8 provides differentiated performance against key comparators, justifying its specific selection for research applications.

Quantitative Differentiation of IDH1 Inhibitor 8 Against Key Comparators


Superior Biochemical Potency Against IDH1 R132H Mutant Compared to GSK864 and Ivosidenib

IDH1 Inhibitor 8 exhibits an IC50 of 2.70 nM against recombinant IDH1 R132H, demonstrating a 5.6-fold greater potency than GSK864 (IC50 15.2 nM) and a 4.4-fold greater potency than ivosidenib (AG-120; IC50 12 nM) under comparable biochemical assay conditions [1][2].

IDH1 R132H Biochemical Inhibition Enzymatic Assay

Distinctive Biochemical Potency Profile Against IDH1 R132C Mutant Relative to GSK864

Against the IDH1 R132C mutant, IDH1 Inhibitor 8 shows an IC50 of 9.40 nM, which is comparable to GSK864's IC50 of 8.8 nM [1]. However, when combined with its superior R132H potency, this balanced profile may offer a distinct advantage for studies requiring consistent inhibition across both prevalent IDH1 mutations.

IDH1 R132C Mutant Selectivity Biochemical Assay

High Cellular Potency in HT1080 Fibrosarcoma Cells Carrying Endogenous IDH1 R132C Mutation

In HT1080 cells harboring the endogenous IDH1 R132C mutation, IDH1 Inhibitor 8 inhibits 2-HG production with an IC50 of 12 nM after 48-hour incubation [1]. This cellular potency aligns with its biochemical activity and supports effective target engagement in a disease-relevant cellular context.

Cellular Activity 2-HG Inhibition HT1080

High Selectivity for Mutant IDH1 Over Wild-Type IDH1 Minimizes On-Target Toxicity Risk

IDH1 Inhibitor 8 exhibits >300-fold selectivity for mutant IDH1 over wild-type IDH1, with an IC50 of 2.84 µM against the wild-type enzyme [1]. This contrasts with ivosidenib, which has been reported to bind wild-type IDH1 and IDH1 R132H with similar affinities (Kd values of 416 and 488 nM, respectively) [2].

Selectivity Wild-Type IDH1 Safety Profile

In Vivo Target Engagement: Dose-Dependent Suppression of 2-HG and Histone Methylation in Tumor Xenografts

Oral administration of IDH1 Inhibitor 8 at 150 mg/kg significantly suppressed 2-HG production and reduced histone methylation levels in tumor tissues from IDH1-mutant xenograft models [1]. While AGI-5198 has demonstrated comparable 2-HG inhibition in vivo (∼90% at 150 mg/kg), it required higher doses (450 mg/kg) to achieve 50-60% tumor growth inhibition [2].

In Vivo Efficacy 2-HG Suppression Histone Methylation

Optimal Research Applications for IDH1 Inhibitor 8 Based on Quantitative Evidence


In Vitro Enzymatic and Cellular Studies Targeting IDH1 R132H and R132C Mutations

Given its superior biochemical potency against IDH1 R132H (IC50 2.70 nM) and comparable activity against R132C (IC50 9.40 nM), IDH1 Inhibitor 8 is well-suited for in vitro experiments requiring potent and balanced inhibition of both common IDH1 mutations [1]. Its high selectivity (>300-fold) over wild-type IDH1 minimizes confounding effects from wild-type enzyme inhibition, making it ideal for cell-based assays in engineered or endogenous mutant models [2].

In Vivo Target Engagement and Pharmacodynamic Studies in Xenograft Models

IDH1 Inhibitor 8 has demonstrated oral bioavailability and effective suppression of the oncometabolite 2-HG and downstream histone methylation in tumor xenografts at 150 mg/kg [3]. This supports its use in preclinical pharmacodynamic studies aimed at validating target engagement and exploring the functional consequences of mIDH1 inhibition in vivo.

Comparative Benchmarking Studies Against Clinical-Stage mIDH1 Inhibitors

IDH1 Inhibitor 8 offers a valuable tool for benchmarking studies against established clinical candidates such as ivosidenib and GSK864. Its distinct potency and selectivity profile (e.g., 4.4-fold more potent than ivosidenib against R132H, and >300-fold selectivity over wild-type) enables researchers to dissect the relative contributions of biochemical potency and mutant selectivity to therapeutic outcomes in preclinical models [1][4].

Epigenetic and Differentiation Studies in IDH1-Mutant Cancer Models

The compound's ability to reduce histone methylation and induce differentiation in IDH1-mutant cells, as demonstrated in the original characterization study [3], positions it as a useful tool for investigating the epigenetic consequences of mIDH1 inhibition and for exploring differentiation-based therapeutic strategies in cancer research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDH1 Inhibitor 8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.